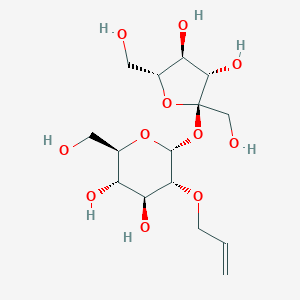
Sucrose, monoallyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose, monoallyl ether is a modified form of sucrose, a disaccharide composed of glucose and fructose. Allyl sucrose is synthesized by reacting sucrose with allyl chloride in the presence of a base. The resulting compound has a variety of potential applications, including as a food additive, a drug delivery vehicle, and a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of allyl sucrose is not fully understood, but it is believed to involve the modification of the sucrose molecule, which alters its properties and makes it more effective as a drug delivery vehicle. The compound has been shown to increase the solubility of certain drugs, allowing them to be absorbed more readily by the body.
Biochemische Und Physiologische Effekte
Allyl sucrose has been shown to have a variety of biochemical and physiological effects, including the ability to enhance the solubility and bioavailability of certain drugs. The compound has also been shown to have antioxidant properties, which may be beneficial in preventing or treating diseases such as cancer and heart disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of allyl sucrose is its ability to enhance the solubility and bioavailability of certain drugs, making them more effective in treating diseases. However, the compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and use it in experiments.
Zukünftige Richtungen
There are numerous potential future directions for research on allyl sucrose. One area of interest is the development of new drug delivery systems that incorporate allyl sucrose, which could improve the efficacy and safety of drugs used to treat a variety of diseases. Other potential areas of research include the use of allyl sucrose as a food additive or preservative, as well as its potential as a therapeutic agent for various diseases.
In conclusion, allyl sucrose is a promising compound with a variety of potential applications in medicine and food technology. While there is still much to learn about its mechanism of action and potential uses, the compound has already shown significant promise in improving the solubility and bioavailability of certain drugs, making them more effective in treating diseases. With further research, allyl sucrose could prove to be a valuable tool in the fight against a variety of diseases and health conditions.
Synthesemethoden
The synthesis of allyl sucrose involves the reaction of sucrose with allyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction takes place at room temperature and typically requires several hours to complete. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
Allyl sucrose has been the subject of numerous scientific studies due to its potential applications in various fields. In the field of medicine, allyl sucrose has been studied for its potential as a drug delivery vehicle. The compound has been shown to enhance the solubility and bioavailability of certain drugs, making them more effective in treating diseases such as cancer and diabetes.
Eigenschaften
CAS-Nummer |
12002-22-1 |
|---|---|
Produktname |
Sucrose, monoallyl ether |
Molekularformel |
C15H26O11 |
Molekulargewicht |
382.36 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol |
InChI |
InChI=1S/C15H26O11/c1-2-3-23-12-11(21)9(19)7(4-16)24-14(12)26-15(6-18)13(22)10(20)8(5-17)25-15/h2,7-14,16-22H,1,3-6H2/t7-,8-,9-,10-,11+,12-,13+,14-,15-/m1/s1 |
InChI-Schlüssel |
PUHSGHNPZPIVLH-WYJKLPQKSA-N |
Isomerische SMILES |
C=CCO[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O)O |
SMILES |
C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |
Kanonische SMILES |
C=CCOC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |
Andere CAS-Nummern |
12002-22-1 |
Synonyme |
sucrose, monoallyl ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




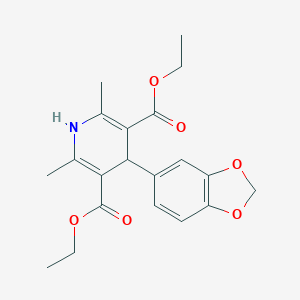
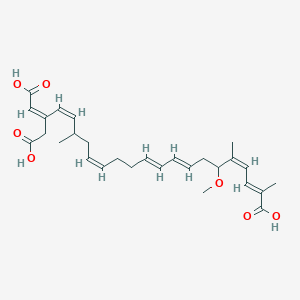
![(1R,2S,6S,7S,8R)-4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B79293.png)
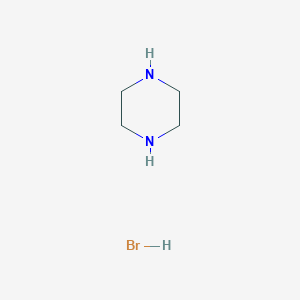
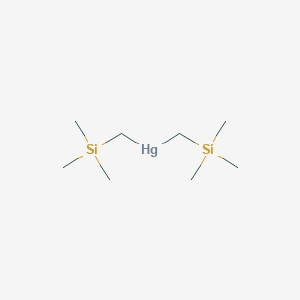
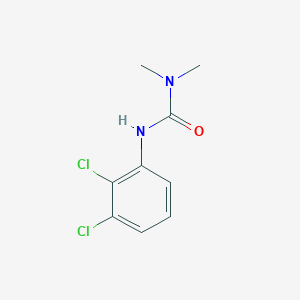
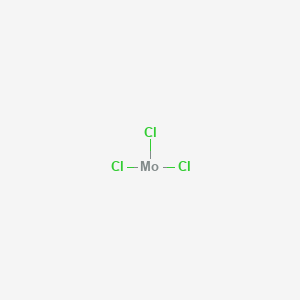
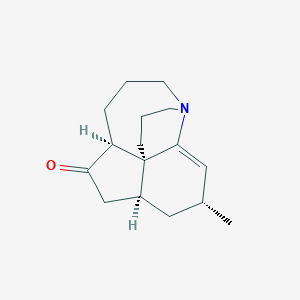
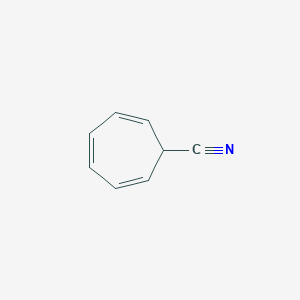
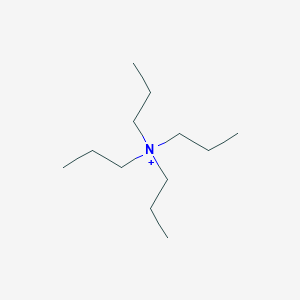
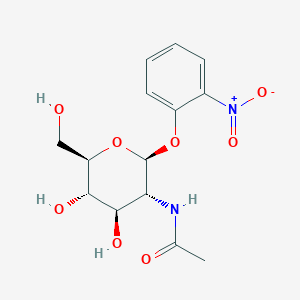
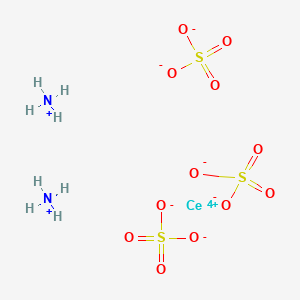
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)